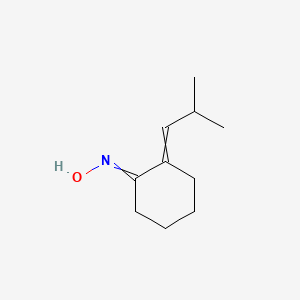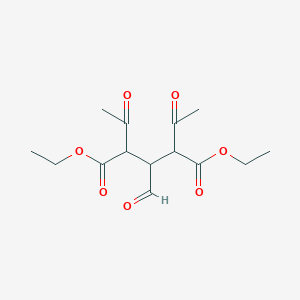
Diethyl 2,4-diacetyl-3-formylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4-diacetyl-3-formylpentanedioate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-formylpentanedioate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with an aldehyde under basic conditions, followed by acetylation and formylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,4-diacetyl-3-formylpentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 2,4-diacetyl-3-formylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s reactivity makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diethyl 2,4-diacetyl-3-formylpentanedioate exerts its effects involves interactions with various molecular targets. The formyl and acetyl groups can participate in nucleophilic addition and substitution reactions, affecting the compound’s reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,4-diacetyl-3-phenylpentanedioate
- Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-methylpentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-formylpentanedioate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts where the formyl group plays a crucial role.
Propiedades
Número CAS |
100915-48-8 |
|---|---|
Fórmula molecular |
C14H20O7 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
diethyl 2,4-diacetyl-3-formylpentanedioate |
InChI |
InChI=1S/C14H20O7/c1-5-20-13(18)11(8(3)16)10(7-15)12(9(4)17)14(19)21-6-2/h7,10-12H,5-6H2,1-4H3 |
Clave InChI |
DKYDPQIHSLTSKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C=O)C(C(=O)C)C(=O)OCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


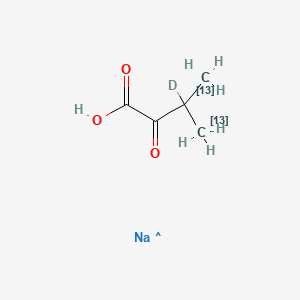
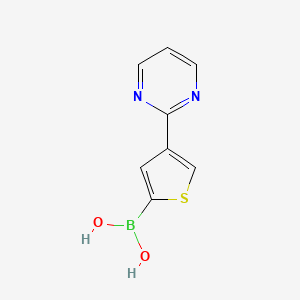
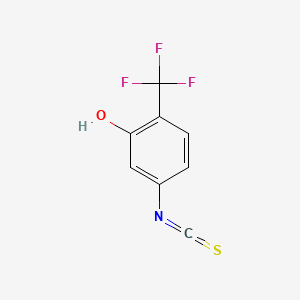
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
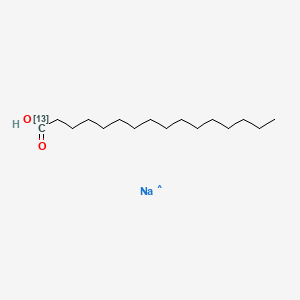
![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
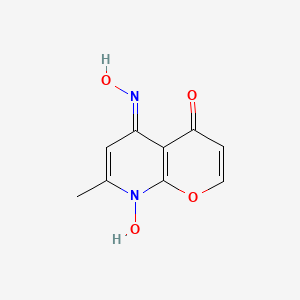
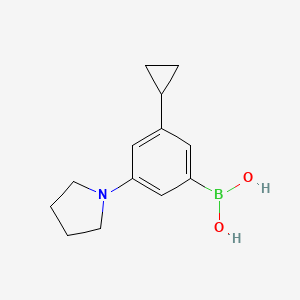
![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)
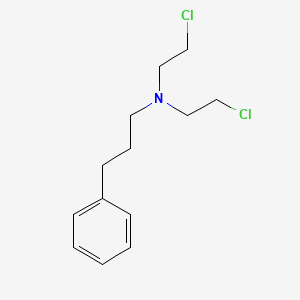
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
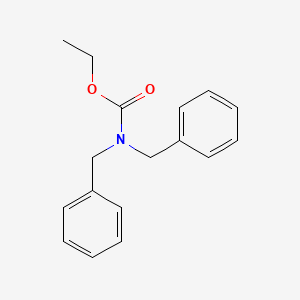
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
